1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

1-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline (CAS 2548989-22-4) is a tetracyclic heterocyclic compound (C20H20N4, MW 316.4 g/mol) that fuses an isoquinoline moiety with a saturated octahydropyrrolo[3,4-b]pyrrole bicyclic diamine core, further N-substituted with a pyridin-2-yl group. The octahydropyrrolo[3,4-b]pyrrole scaffold has been validated in medicinal chemistry as a conformationally constrained pharmacophore in histamine H3 receptor antagonists and muscarinic M4 acetylcholine receptor antagonists , while pyrroloisoquinoline chemotypes have established precedent as PDE10 inhibitors and antiproliferative agents.

Molecular Formula C20H20N4
Molecular Weight 316.4 g/mol
CAS No. 2548989-22-4
Cat. No. B6436869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline
CAS2548989-22-4
Molecular FormulaC20H20N4
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=CC5=CC=CC=C54
InChIInChI=1S/C20H20N4/c1-2-6-17-15(5-1)8-11-22-20(17)24-12-9-16-13-23(14-18(16)24)19-7-3-4-10-21-19/h1-8,10-11,16,18H,9,12-14H2
InChIKeySWECFVALNGKOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline (CAS 2548989-22-4): Structural Baseline for Procurement Decisions


1-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline (CAS 2548989-22-4) is a tetracyclic heterocyclic compound (C20H20N4, MW 316.4 g/mol) that fuses an isoquinoline moiety with a saturated octahydropyrrolo[3,4-b]pyrrole bicyclic diamine core, further N-substituted with a pyridin-2-yl group. The octahydropyrrolo[3,4-b]pyrrole scaffold has been validated in medicinal chemistry as a conformationally constrained pharmacophore in histamine H3 receptor antagonists [1] and muscarinic M4 acetylcholine receptor antagonists [2], while pyrroloisoquinoline chemotypes have established precedent as PDE10 inhibitors and antiproliferative agents [3]. This compound occupies an intersection of these pharmacophore spaces, presenting a unique vector combination for target engagement screening.

Why Generic Substitution Fails for 1-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline: Comparator Analysis of the Octahydropyrrolo[3,4-b]pyrrole Chemotype


Although multiple commercial vendors list compounds bearing the octahydropyrrolo[3,4-b]pyrrole core, these analogs are not interchangeable. Three key structural variables govern pharmacological profile divergence within this chemotype: (i) the N1-aryl/heteroaryl substituent on the saturated bicycle, (ii) the N5-substituent on the pyrrole ring, and (iii) the stereochemical configuration at the 3a and 6a bridgehead positions [1]. Published SAR studies demonstrate that replacing the N1-aryl group from phenyl to heteroaryl shifts receptor subtype selectivity profiles—for example, within the H3 antagonist series, N1-aryl variation altered human H3 Ki values over a >100-fold range (0.54 nM to >100 nM) [1]. Furthermore, the M4 antagonist patent explicitly enumerates that the identity of the A-ring heteroarylene (five- vs. six-membered, N/O/S composition) is a critical determinant of mAChR subtype selectivity [2]. The target compound's specific combination of isoquinoline at N1 and pyridin-2-yl at N5 defines a unique pharmacophore topology that no other commercially available octahydropyrrolo[3,4-b]pyrrole derivative replicates. Consequently, substituting a quinoxaline-, pyrimidine-, or unsubstituted-phenyl analog for this compound in a screening cascade would interrogate a different region of chemical space and may yield non-reproducible or misleading structure-activity relationships [1][2].

Product-Specific Quantitative Evidence Guide for 1-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline (CAS 2548989-22-4)


Structural Differentiation from Closest Commercial Analogs: Isoquinoline vs. Quinoxaline and Pyrimidine Bioisosteres

The target compound is differentiated from its nearest commercially catalogued analogs—2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline and 5-chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine—by the isoquinoline N1-substituent. Isoquinoline presents a distinct hydrogen-bond acceptor geometry (lone pair orientation at the endocyclic nitrogen), a larger π-surface area for aromatic stacking interactions, and a different electrostatic potential map compared to quinoxaline (which adds a second endocyclic nitrogen and altered dipole) or pyrimidine (which introduces electron-deficient character and a chloro substituent). Within the published octahydropyrrolo[3,4-b]pyrrole H3 antagonist SAR, the N1-aryl group was a primary driver of both potency and selectivity; compound 17a with an optimized N1-aryl group achieved a human H3 Ki of 0.54 nM, whereas close analogs with alternative N1-substituents exhibited Ki values ranging from 1.2 nM to >100 nM [1]. The isoquinoline-for-quinoxaline substitution represents a formal bioisosteric replacement that would be predicted to alter both target affinity and off-target profiles, though no direct head-to-head comparison data are publicly available for this specific compound pair.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship Bioisostere

Conformational Rigidity Advantage: Octahydropyrrolo[3,4-b]pyrrole Core vs. Flexible Diamine Linkers

The octahydropyrrolo[3,4-b]pyrrole core provides a conformationally pre-organized bicyclic diamine scaffold that locks the relative orientation of the two nitrogen substituents. In contrast, compounds employing a flexible ethylene diamine or propylene diamine linker to connect the isoquinoline and pyridine moieties would populate multiple low-energy conformers in solution, incurring an entropic penalty upon target binding. The saturated bicycle enforces a defined dihedral angle between the N1 and N5 substituent vectors, which has been exploited in both the H3 antagonist series—where the (3aR,6aR) stereochemistry was demonstrated to be critical for high potency (17a: human H3 Ki = 0.54 nM) [1]—and in M4 mAChR antagonists where the octahydropyrrolo[3,4-b]pyrrole was selected as the optimal central scaffold after evaluation of alternative cores [2]. Within the M4 patent, the octahydropyrrolo[3,4-b]pyrrole compounds demonstrated functional antagonism at human M4 receptor with IC50 values in the nanomolar range, though specific values for the isoquinoline-pyridinyl analog are not individually disclosed [2].

Conformational Analysis Ligand Efficiency Entropic Penalty Drug Design

Pyrroloisoquinoline Chemotype Precedent: PDE10 and Antiproliferative Target Space

The fusion of pyrrolo and isoquinoline substructures in the target compound aligns it with the broader pyrrolodihydroisoquinoline chemotype, which has been disclosed in multiple patent families as inhibitors of phosphodiesterase 10 (PDE10) [1] and as antiproliferative agents that induce apoptosis in cancer cells [2]. Pyrrolodihydroisoquinoline derivatives bearing aryl/heteroaryl substituents at the 1-position have been claimed for the treatment of CNS disorders (including schizophrenia, Parkinson's disease, and anxiety) via PDE10 inhibition [1], as well as for oncology indications via inhibition of cellular hyperproliferation [2]. The target compound's unique structural feature—the replacement of the dihydroisoquinoline core with a fully aromatic isoquinoline coupled to a saturated octahydropyrrolo[3,4-b]pyrrole—differentiates it from the Altana/Takeda PDE10 inhibitor series, which employed a dihydroisoquinoline fused directly to a pyrrole [1][2]. This structural divergence may confer altered PDE isozyme selectivity, differentiated metabolic stability (the saturated bicycle may reduce CYP-mediated oxidation at the core), and a distinct intellectual property position. No direct PDE10 IC50 data or antiproliferative EC50 data are publicly available for this specific compound.

PDE10 Inhibition Antiproliferative Activity CNS Disorders Oncology

Dual Hydrogen-Bond Donor/Acceptor Capacity of the Octahydropyrrolo[3,4-b]pyrrole NH vs. N-Alkylated Comparators

The octahydropyrrolo[3,4-b]pyrrole core contains a secondary amine (NH) at the N5-bridgehead position (prior to pyridin-2-yl substitution), which in the target compound is fully substituted. However, the core's saturated ring NH at N4 (pyrrolidine ring) retains hydrogen-bond donor capacity. This distinguishes the target compound from N-alkylated octahydropyrrolo[3,4-b]pyrrole analogs where both bridgehead nitrogens are fully substituted with alkyl groups (e.g., N-methyl or N-ethyl derivatives), eliminating H-bond donor potential. In the published H3 antagonist SAR, the presence of a basic amine capable of protonation at physiological pH was essential for high-affinity receptor binding; compound 17a (human H3 Ki = 0.54 nM) maintained a protonatable tertiary amine, while quaternization abolished activity [1]. The target compound retains one secondary amine NH in the saturated bicycle whereas fully N,N'-dialkylated comparators lose this interaction capability.

Hydrogen Bonding Target Engagement Fragment-Based Drug Discovery Physicochemical Property

Best Research and Industrial Application Scenarios for 1-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline


Scaffold-Hopping Hit Identification for Histamine H3 Receptor Antagonist Programs

The octahydropyrrolo[3,4-b]pyrrole core has been pharmacologically validated in the H3 receptor antagonist chemotype, where compound 17a achieved a human H3 Ki of 0.54 nM with oral bioavailability of 39% in rats [1]. The target compound introduces an isoquinoline N1-substituent and pyridin-2-yl N5-substituent that are structurally distinct from the 5-alkyl-1-aryl substitution pattern described in the primary literature [1]. This compound can serve as a novel starting point for H3 antagonist lead optimization where the isoquinoline moiety is hypothesized to engage an auxiliary hydrophobic pocket adjacent to the orthosteric site, potentially yielding intellectual property distinct from the Abbott/AbbVie H3 antagonist patent estate [2].

Muscarinic M4 Acetylcholine Receptor Antagonist Screening Deck Expansion

The Vanderbilt M4 mAChR antagonist patent (WO2019032654A1) explicitly claims octahydropyrrolo[3,4-b]pyrrole compounds as antagonists of the M4 receptor for the treatment of neurological and psychiatric disorders [3]. The target compound, with its unique isoquinoline-pyridinyl substitution, extends the chemical space sampled by this chemotype beyond the exemplars specifically enumerated in the patent, offering an opportunity to identify M4 antagonists with differentiated subtype selectivity (M4 vs. M1/M2/M3/M5) or improved CNS penetration profiles.

PDE10 Inhibitor Hit Discovery with Differentiated IP Position

Pyrrolodihydroisoquinoline derivatives have been established as PDE10 inhibitors with therapeutic applications in schizophrenia, Parkinson's disease, and diabetes [4][5]. The target compound replaces the dihydroisoquinoline core of the Altana PDE10 series with a fully aromatic isoquinoline attached to a saturated octahydropyrrolo[3,4-b]pyrrole. This structural modification may reduce susceptibility to oxidative metabolism at the dihydro position (a known metabolic soft spot) while retaining the planar aromatic system required for PDE10 catalytic site engagement [4]. Screening this compound against PDE10 and related PDE isoforms can identify novel inhibitors that fall outside the scope of existing composition-of-matter patents.

Kinase Selectivity Profiling Using a Conformationally Constrained Type I Inhibitor Scaffold

The octahydropyrrolo[3,4-b]pyrrole bicycle presents the isoquinoline and pyridine substituents along well-defined vectors suitable for occupying the adenine pocket (isoquinoline as hinge binder) and the solvent-exposed region (pyridine or ribose pocket) of kinase ATP-binding sites [1]. The saturated nature of the bicycle reduces aromatic ring count (Ar ring count = 3, compared to 4–5 in many flat kinase inhibitors), which may improve aqueous solubility and reduce promiscuous binding to non-kinase targets. This compound is well-suited for broad kinome profiling panels to evaluate whether the octahydropyrrolo[3,4-b]pyrrole scaffold can serve as a privileged kinase inhibitor core with enhanced selectivity metrics.

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